4-(Methylnitrosoamino)-butanal
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Overview
Description
4-(Methylnitrosoamino)-butanal is a chemical compound known for its significant role in various scientific fields. It is a nitrosamine, a class of compounds known for their potential carcinogenic properties. This compound is often studied in the context of its formation, metabolism, and effects on biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosoamino)-butanal typically involves the nitrosation of secondary amines. One common method is the reaction of N-methylbutylamine with nitrous acid under acidic conditions. The reaction proceeds as follows:
Formation of Nitrous Acid: Sodium nitrite is reacted with hydrochloric acid to form nitrous acid.
Nitrosation Reaction: The nitrous acid then reacts with N-methylbutylamine to form this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its potential carcinogenicity. when produced, it follows similar synthetic routes as described above, with stringent controls to ensure safety and minimize exposure.
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosoamino)-butanal undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products can include nitro compounds or carboxylic acids.
Reduction: Products typically include secondary amines or alcohols.
Substitution: Products vary widely based on the nucleophile used.
Scientific Research Applications
4-(Methylnitrosoamino)-butanal is extensively studied in scientific research due to its potential health impacts. Some key applications include:
Chemistry: Used as a model compound to study nitrosation reactions and their mechanisms.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Studied for its role in carcinogenesis and potential as a biomarker for exposure to nitrosamines.
Industry: Used in research to develop safer industrial processes and minimize nitrosamine formation.
Mechanism of Action
The mechanism of action of 4-(Methylnitrosoamino)-butanal involves its interaction with DNA and proteins. It acts as an alkylating agent, forming adducts with DNA bases, which can lead to mutations and carcinogenesis. The compound’s electrophilic nature allows it to react with nucleophilic sites in DNA, leading to the formation of pyridyloxobutyl adducts, which are known to be mutagenic.
Comparison with Similar Compounds
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): Another nitrosamine with similar carcinogenic properties.
N-nitroso-N-methyl-4-aminobutyric acid: A related compound with similar structural features and biological effects.
Uniqueness
4-(Methylnitrosoamino)-butanal is unique due to its specific structure and the particular types of DNA adducts it forms. Its study provides insights into the broader class of nitrosamines and their effects on biological systems.
Conclusion
This compound is a significant compound in scientific research due to its potential health impacts and role in understanding nitrosamine chemistry. Its synthesis, reactions, and applications are crucial for developing safer industrial processes and understanding carcinogenesis mechanisms.
Properties
Molecular Formula |
C5H10N2O2 |
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Molecular Weight |
130.15 g/mol |
IUPAC Name |
N-methyl-N-(4-oxobutyl)nitrous amide |
InChI |
InChI=1S/C5H10N2O2/c1-7(6-9)4-2-3-5-8/h5H,2-4H2,1H3 |
InChI Key |
ICKIFRUJXCHTRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC=O)N=O |
Origin of Product |
United States |
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